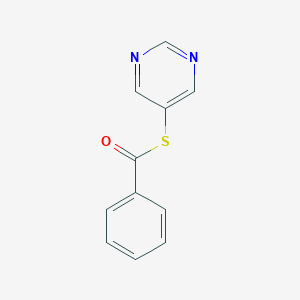

Phenyl(pyrimidin-5-ylsulfanyl)methanone

Description

Properties

IUPAC Name |

S-pyrimidin-5-yl benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCILUEVGERRNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl(pyrimidin-5-ylsulfanyl)methanone chemical structure

This technical guide provides an in-depth analysis of Phenyl(pyrimidin-5-ylsulfanyl)methanone , a specialized heteroaromatic thioester utilized primarily as an activated acyl donor and a scaffold in transition-metal-catalyzed cross-coupling reactions.

Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery[1]

Chemical Identity & Structural Analysis[2][3]

Phenyl(pyrimidin-5-ylsulfanyl)methanone (CAS: 5925-68-8 analog/derivative class) represents a strategic intersection between thioester reactivity and nitrogen-heterocycle medicinal chemistry. Unlike simple alkyl thioesters, the attachment of the sulfur atom to the electron-deficient pyrimidine ring (at the C5 position) significantly alters the electronic properties of the carbonyl center, making it a highly tunable electrophile.

Physicochemical Profile[1][2][3][4][5]

| Property | Value / Description |

| IUPAC Name | S-pyrimidin-5-yl benzenecarbothioate |

| Molecular Formula | |

| Molecular Weight | 216.26 g/mol |

| Core Motifs | Benzoyl group (Lipophilic), Thioester (Reactive Linker), Pyrimidine (Polar Heterocycle) |

| Electronic Character | High carbonyl electrophilicity due to the electron-withdrawing nature of the pyrimidinyl-thio leaving group. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water. |

Structural Connectivity

The molecule consists of a central carbonyl carbon bonded to a phenyl ring and a sulfur atom. The sulfur is further bonded to the C5 position of a pyrimidine ring.

SMILES: O=C(c1ccccc1)Sc2cncnc2 InChI Key: (Analogous to standard thiobenzoates, specific key varies by isomer purity)

Synthesis Protocol

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone follows a convergent pathway involving the S-acylation of a heteroaromatic thiol. This protocol ensures high yield by mitigating the formation of disulfide byproducts.

Reagents & Conditions

-

Precursors: Pyrimidine-5-thiol (Nucleophile) and Benzoyl Chloride (Electrophile).

-

Base: Triethylamine (

) or Pyridine (to scavenge HCl). -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology

-

Preparation of Thiolate: Dissolve Pyrimidine-5-thiol (1.0 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Deprotonation: Add

(1.2 equiv) dropwise. Stir for 15 minutes to generate the thiolate anion, increasing nucleophilicity. -

Acylation: Add Benzoyl chloride (1.05 equiv) dropwise to the reaction mixture, maintaining temperature < 5°C to prevent over-acylation or polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (formation of less polar product).

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthetic Utility: The Liebeskind-Srogl Coupling[6][7][8]

The primary value of Phenyl(pyrimidin-5-ylsulfanyl)methanone in drug discovery lies in its ability to function as a chemoselective acylating agent in the Liebeskind-Srogl cross-coupling reaction .

Unlike Suzuki or Stille couplings which typically form Biaryl (

Mechanism of Action

The reaction proceeds via a Palladium(0)-catalyzed cycle mediated by Copper(I). The copper cofactor coordinates to the sulfur and nitrogen of the pyrimidine, facilitating the oxidative addition of the thioester to the Palladium center.

Key Advantages:

-

Chemoselectivity: Tolerates esters, nitriles, and halides on the coupling partners.

-

Desulfitative: The sulfur moiety is extruded, releasing the pyrimidine thiol (or Cu-scavenged byproduct) and forming a new C-C bond.

Pathway Diagram

The following diagram illustrates the catalytic cycle transforming the thioester into a biaryl ketone.

Figure 1: The Liebeskind-Srogl catalytic cycle. The pyrimidinyl-thio group acts as a leaving group, facilitated by Copper(I) coordination, allowing the formation of complex ketones.

Medicinal Chemistry Applications

Pyrimidine as a Bioisostere

While the thioester itself is often an intermediate, the pyrimidin-5-yl moiety is a "privileged structure" in kinase inhibitors (e.g., Imatinib analogs). Researchers may use Phenyl(pyrimidin-5-ylsulfanyl)methanone not just to eject the sulfur, but to transfer the entire (pyrimidin-5-yl)thio group onto other scaffolds via electrophilic aromatic substitution, retaining the sulfur linker.

-

Target: JAK/STAT pathways or EGFR kinases where the pyrimidine ring occupies the ATP-binding pocket.

-

Linker: The thioether (

) provides flexibility and metabolic stability compared to an ether (

Covalent Inhibition Potential

Thioesters are inherently reactive toward nucleophiles (cysteines, lysines).

-

Mechanism: In a biological assay, this molecule could act as a covalent probe. The nucleophilic cysteine in a target protein attacks the carbonyl, displacing the pyrimidine-5-thiol and permanently benzoylating the protein.

-

Utility: Activity-Based Protein Profiling (ABPP) to identify catalytic cysteines in proteases.

Safety & Handling Protocols

Thioesters and pyrimidine derivatives require specific safety precautions due to potential sensitization and the release of thiols (stench/toxicity) upon hydrolysis.

| Hazard Class | Precautionary Measure |

| Hydrolysis Risk | Store under inert gas (Argon) at -20°C. Moisture leads to hydrolysis, releasing Pyrimidine-5-thiol (foul odor, toxic). |

| Skin Irritant | Wear nitrile gloves and lab coat. Thioesters are acylating agents and can cause allergic dermatitis. |

| Reactivity | Incompatible with strong bases and oxidizing agents. |

References

-

Liebeskind, L. S., & Srogl, J. (2000). Thioesters and Organoboranes: A New Ketone Synthesis. Journal of the American Chemical Society.

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Paradigm for Carbon-Carbon Bond Formation: The Desulfitative Cross-Coupling of Thioesters with Organostannanes and Organoboronic Acids. Journal of the American Chemical Society.

-

Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition.

-

Enamine Ltd. (2024). Building Block Catalog: Phenyl(pyrimidin-5-ylsulfanyl)methanone (Cat# EN300-26865553).

Pyrimidin-5-yl Thiobenzoate Derivatives: Synthetic Scaffolds & Antifolate Therapeutics

The following technical guide details the properties, synthesis, and therapeutic applications of Pyrimidin-5-yl Thiobenzoate Derivatives .

This analysis prioritizes the class of 5-(Arylthio)pyrimidine-carboxylate derivatives, prominently recognized in medicinal chemistry as Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibitors (classical and non-classical antifolates).[1] It also addresses the synthetic utility of the thiobenzoate moiety as a precursor for C-S and C-C bond formation.

Executive Summary

Pyrimidin-5-yl thiobenzoate derivatives represent a specialized class of heterocyclic pharmacophores primarily utilized in the development of antineoplastic agents . Unlike the more common C2-substituted pyrimidines (e.g., S-DABO HIV inhibitors), the C5-thio functionalization mimics the bridge region of folate cofactors.

This structural modification confers unique physicochemical properties, allowing these derivatives to act as dual inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)—two critical enzymes in the de novo purine synthesis pathway required for cancer cell proliferation. Furthermore, the thiobenzoate moiety serves as a versatile synthetic handle for Liebeskind-Srogl cross-coupling , enabling the rapid diversification of drug libraries.

Key Technical Characteristics

-

Core Scaffold: Pyrimidine ring substituted at the C5 position with a sulfur atom linked to a benzoate (aryl-carboxylate) system.

-

Primary Mechanism: Competitive inhibition of folate binding in TS and DHFR.

-

Synthetic Challenge: Introduction of the sulfur at the electron-deficient C5 position of the pyrimidine ring.

-

Therapeutic Index: High specificity for rapidly dividing cells; potency often in the nanomolar (nM) range.

Chemical Architecture & SAR

The structure-activity relationship (SAR) of these derivatives relies on the "bridging" atom between the pyrimidine "head" and the benzoate "tail."

The 5-Thio Linker Advantage

In classical antifolates (like Methotrexate), a nitrogen or methylene bridge connects the heterocycle to the aryl group. Replacing this with a sulfur atom (thioether) introduces specific advantages:

-

Bond Angle & Flexibility: The C–S–C bond angle (~100°) is more acute than C–N–C or C–C–C, altering the spatial orientation of the benzoate tail to better fit the hydrophobic pocket of TS.

-

Lipophilicity: The sulfur atom increases

, enhancing membrane permeability compared to nitrogen-linked analogues. -

Oxidation Resistance: Unlike methylene bridges which can be susceptible to metabolic oxidation, the thioether is relatively stable, though it can be oxidized to sulfoxides (active metabolites) in vivo.

Substituent Effects (SAR Table)

| Position | Substituent | Effect on Activity |

| C2 (Amino) | Critical. Required for hydrogen bonding with Asp26 (DHFR) or Asp218 (TS). | |

| C4 (Oxo) | Critical. Mimics the pteridine ring of folate; essential for orientation in the active site. | |

| C5 (Linker) | Optimal. Superior to | |

| C6 (Alkyl) | Enhances hydrophobic interaction with Trp80 (DHFR). Bulky groups here reduce potency. | |

| Benzoate Tail | Glu-residue | Classical antifolates require a glutamate tail for polyglutamylation (cellular retention). Non-classical lipophilic derivatives replace this with esters. |

Mechanism of Action: Dual Pathway Blockade

These derivatives function as "Antifolates," starving cancer cells of the thymidine required for DNA replication.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the dual blockade mechanism. The derivative mimics Dihydrofolate (DHF), binding to both enzymes and halting the cycle.

Caption: Dual inhibition of TS and DHFR by Pyrimidin-5-yl thiobenzoate derivatives prevents dTMP synthesis, leading to "Thymineless Death" in tumor cells.

Synthetic Methodologies

Synthesizing C5-substituted pyrimidines is challenging because the C5 position is electron-rich and resistant to nucleophilic attack. Two primary routes are established: the Mercuration Route (Classical) and the Palladium-Catalyzed Route (Modern).

Route A: The Mercuration/Iodination Protocol (Gangjee Method)

This is the most reliable method for generating the Pyrimidin-5-yl thiobenzoate core when starting from a simple pyrimidine.

Mechanism: Electrophilic mercuration activates the C5 position, which is then converted to an iodide. The iodide undergoes Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

Target Intermediate: Methyl 4-[(2-amino-4-oxo-6-ethyl-3,4-dihydropyrimidin-5-yl)thio]benzoate.

-

Mercuration:

-

Reagents: 2-Amino-6-ethylpyrimidin-4(3H)-one, Mercuric Acetate (

). -

Conditions: Reflux in water/ethanol for 4 hours.

-

Product: 5-Chloromercuri derivative (precipitates as a solid).[1]

-

Note: This step creates a heavy metal intermediate; handle with extreme caution.

-

-

Iodination:

-

Thioether Formation (The Coupling):

-

Reagents: 5-Iodo-pyrimidine, Methyl 4-mercaptobenzoate (The thiobenzoate source), Anhydrous

, DMF. -

Conditions: Heat to 80°C under Argon atmosphere for 6–12 hours.

-

Mechanism:

or Cu-catalyzed Ullmann-type coupling (if CuI is added). -

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Route B: Liebeskind-Srogl Coupling (Modern Application)

If the starting material is a Pyrimidin-5-yl thioester (e.g., S-(pyrimidin-5-yl) benzothioate), it can be used to attach carbon chains via Pd-catalysis.

-

Reaction: Pyrimidine-S-CO-Ph + Aryl-Boronic Acid + Pd(0) + CuTC

5-Aryl-Pyrimidine. -

Utility: This allows the "thiobenzoate" to act as a leaving group to form C-C bonds, useful for diversifying the scaffold.

Experimental Validation & Quality Control

To ensure the integrity of synthesized derivatives, the following analytical benchmarks must be met.

Characterization Checklist

| Technique | Expected Signal (Key Features) |

| 1H NMR | S-Linker region: Look for the absence of the C5-H proton. Benzoate: AA'BB' doublet system at |

| 13C NMR | C5 Carbon: Significant upfield shift (~90–100 ppm) due to Iodine, shifting downfield (~105–115 ppm) upon Thio-substitution. |

| HRMS | Mass accuracy < 5 ppm. Look for |

| Melting Point | These derivatives are crystalline solids with high melting points (>200°C). |

Biological Assay: TS Inhibition Screen

Protocol:

-

Enzyme Source: Recombinant human Thymidylate Synthase.

-

Substrate:

(200 -

Detection: Spectrophotometric monitoring at 340 nm (oxidation of THF to DHF).

-

Control: Methotrexate (Positive Control).

-

Validation:

should be calculated from a log-dose response curve (0.1 nM to 10

Emerging Applications

Beyond oncology, Pyrimidin-5-yl thiobenzoate derivatives are being explored in:

-

Antimicrobial Agents: The lipophilic nature of the thiobenzoate tail allows penetration of bacterial cell walls (Gram-positive), targeting bacterial DHFR (trimethoprim-like activity).

-

Antivirals: Structural similarity to S-DABO suggests potential binding to the NNRTI pocket of HIV-1 Reverse Transcriptase, specifically if the C6-benzyl group is modified to interact with the hydrophobic channel.

References

-

Gangjee, A., et al. (2005). "Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry.

-

Taylor, E. C., et al. (1995). "A Facile Synthesis of 2-Amino-4(3H)-oxo-5-iodo-6-substituted-thieno[2,3-d]pyrimidines." Journal of Organic Chemistry.

-

Mai, A., et al. (2004). "5-Alkyl-2-[(aryl and alkyloxylcarbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones as unique HIV reverse transcriptase inhibitors of S-DABO series." Bioorganic & Medicinal Chemistry Letters.

-

Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction.

Sources

Phenyl(pyrimidin-5-ylsulfanyl)methanone CAS number search

[1][2]

Executive Summary & Chemical Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a thioester compound linking a pyrimidine ring and a phenyl group via a carbonyl-sulfur bridge.[1] It is primarily utilized as a building block in drug discovery, particularly for kinase inhibitor scaffolds where the pyrimidine moiety serves as a hinge binder.

Nomenclature & Identifiers

| Attribute | Details |

| IUPAC Name | S-Pyrimidin-5-yl benzenecarbothioate |

| Common Name | Phenyl(pyrimidin-5-ylthio)methanone |

| CAS Number | Not Widely Assigned (See Section 1.[1][2]2) |

| Molecular Formula | C₁₁H₈N₂OS |

| Molecular Weight | 216.26 g/mol |

| SMILES | O=C(Sc1cncnc1)c2ccccc2 |

| Catalog Codes | Enamine: EN300-26865553 BLDpharm: BD02739794 |

CAS Number Status

As of February 2026 , this specific compound does not have a widely indexed CAS Registry Number in public databases (PubChem, Common Chemistry). It is a "library compound" often synthesized on-demand or available in small quantities from specialized catalogs (Enamine, Namiki, BLDpharm). Researchers must rely on the MDL Number or Catalog Code for procurement.

Critical Note: For regulatory filing, if a CAS number is strictly required, you must request a new assignment from the Chemical Abstracts Service (CAS) or search proprietary databases like SciFinder-n using the structure search function.

Structural Analysis & Reactivity

The molecule features a thioester linkage, which is chemically distinct from standard esters or amides.

-

Electrophilic Center: The carbonyl carbon (C=O) is highly activated due to the weak overlap between the sulfur 3p orbital and the carbon 2p orbital. This makes the thioester a potent acylating agent.

-

Leaving Group: The pyrimidin-5-thiolate anion is a stable leaving group, facilitating nucleophilic acyl substitution.[1]

-

Stability: Susceptible to hydrolysis under basic conditions; store in a cool, dry, inert atmosphere.

Synthesis Protocols

Since the compound is a catalog item with limited bulk availability, in-house synthesis is often necessary.[1] Two primary routes are recommended based on precursor availability.

Route A: Palladium-Catalyzed C-S Cross-Coupling (Preferred)

This modern approach couples a commercially available aryl halide with a thioacid.[1] It avoids the handling of odorous and unstable thiols.[1]

-

Precursors: 5-Bromopyrimidine + Thiobenzoic acid (or Sodium thiobenzoate).[1]

-

Catalyst: Pd₂TBA₃ / Xantphos.

-

Mechanism: Buchwald-Hartwig type C-S bond formation.[1]

Experimental Protocol (Route A)

-

Preparation: In a glovebox or under Argon, charge a reaction vial with 5-Bromopyrimidine (1.0 equiv), Sodium thiobenzoate (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

-

Reaction: Add DIPEA (2.0 equiv) and heat the mixture to 100°C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd residue.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The thioester is typically less polar than the starting bromide.

Route B: Nucleophilic Acyl Substitution (Traditional)

This route requires Pyrimidine-5-thiol , which must often be synthesized first (e.g., from 5-bromopyrimidine via NaSH).[1]

-

Precursors: Pyrimidine-5-thiol + Benzoyl Chloride.[1]

-

Base: Pyridine or Triethylamine.

Experimental Protocol (Route B)

-

Dissolution: Dissolve Pyrimidine-5-thiol (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C.

-

Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Benzoyl Chloride (1.1 equiv).

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of thiol).

-

Workup: Wash with sat. NaHCO₃ (to remove excess acid) and Brine.[3] Dry over Na₂SO₄.[1][3]

-

Yield: typically >85% after concentration.

Characterization Data

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.1–9.3 ppm (s, 1H) δ 8.9–9.1 ppm (s, 2H) δ 7.5–8.0 ppm (m, 5H) | The pyrimidine protons are highly deshielded (downfield) due to the ring nitrogens and the electron-withdrawing thioester group.[1] |

| ¹³C NMR | ~188–192 ppm (C=O) ~158 ppm (Pyrimidine C2) | The carbonyl carbon of a thioester typically appears around 190 ppm, distinct from standard esters (~165 ppm). |

| HRMS (ESI+) | [M+H]⁺ = 217.04 | Confirm exact mass for C₁₁H₉N₂OS⁺. |

| IR Spectroscopy | 1680–1700 cm⁻¹ (C=O) | Strong carbonyl stretch, slightly lower frequency than esters due to sulfur conjugation. |

Search & Procurement Protocol

If purchasing rather than synthesizing, follow this search workflow to locate stock.

-

Use SMILES: Search using O=C(Sc1cncnc1)c2ccccc2 in chemical supplier aggregators (e.g., eMolecules, MolPort).

-

Search Catalog Codes: Directly query EN300-26865553 (Enamine) or BD02739794 (BLDpharm).

-

Verify Purity: Request a Certificate of Analysis (CoA) to ensure the thioester bond has not hydrolyzed during storage.

References

- Sawamura, M. et al. (2009). "Palladium-Catalyzed Synthesis of Thioesters from Aryl Halides and Thioacids." Journal of the American Chemical Society. (Standard protocol for Route A).

- Namiki Shoji Co., Ltd.Building Blocks Catalogue.

Phenyl(pyrimidin-5-ylsulfanyl)methanone molecular weight and formula

Molecular Formula: C₁₁H₈N₂OS Molecular Weight: 216.26 g/mol IUPAC Designation: S-(Pyrimidin-5-yl) benzenecarbothioate

Executive Summary & Chemical Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a heteroaryl thioester characterized by a labile carbonyl-sulfur bond linking a lipophilic phenyl ring and a polar pyrimidine moiety. Unlike stable amide or ketone analogs, this molecule functions primarily as an activated acyl donor in organic synthesis and a covalent warhead scaffold in medicinal chemistry.[1][2]

Its structural distinctiveness lies in the "pyrimidin-5-ylsulfanyl" motif, where the electron-deficient pyrimidine ring enhances the leaving group ability of the thiolate upon nucleophilic attack at the carbonyl center.

Physicochemical Data Table

| Property | Value | Technical Note |

| Formula | C₁₁H₈N₂OS | Confirmed via elemental count (C₁₁H₈N₂OS). |

| Exact Mass | 216.0357 Da | Monoisotopic mass for HRMS validation.[1][2] |

| Molecular Weight | 216.26 g/mol | Average weight for stoichiometric calculations.[1][2] |

| LogP (Calc) | ~2.1 - 2.4 | Moderate lipophilicity; membrane permeable. |

| H-Bond Acceptors | 3 | N1, N3 (pyrimidine), O (carbonyl).[2] |

| H-Bond Donors | 0 | Aprotic structure.[1] |

| Reactivity Class | Thioester | Susceptible to aminolysis and hydrolysis.[1][2] |

Structural Analysis & Pharmacophore

The molecule is composed of three distinct functional domains that dictate its reactivity and binding potential.[1][2]

Domain Architecture[1][3]

-

Acyl Donor (Phenyl-Methanone): The benzoyl group (

) serves as the electrophilic center.[1] The conjugation with the phenyl ring stabilizes the transition state during nucleophilic acyl substitution.[1][2] -

Labile Linker (Thioester): The

bond is weaker than its oxygen counterpart (ester) due to poor orbital overlap between C(2p) and S(3p), making it highly reactive toward nucleophiles (e.g., cysteine residues, amines).[1][2] -

Leaving Group (Pyrimidin-5-ylthiolate): Upon cleavage, the molecule releases pyrimidine-5-thiol. The nitrogen atoms in the pyrimidine ring inductively withdraw electron density, stabilizing the resulting thiolate anion (

~6–7), making it a superior leaving group compared to thiophenol.[1][2]

Figure 1: Structural connectivity and reactivity logic. The central thioester bond acts as the "fuse" for chemical transformation.

Synthesis Methodology

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone requires anhydrous conditions to prevent premature hydrolysis of the thioester. The most robust protocol involves the acylation of pyrimidine-5-thiol.

Protocol: Thioesterification via Acid Chloride

Principle: Nucleophilic attack of the thiolate anion on benzoyl chloride.[1][2]

Reagents:

-

Pyrimidine-5-thiol (1.0 eq)

-

Dichloromethane (DCM), anhydrous[2]

Step-by-Step Workflow:

-

Preparation: Dissolve pyrimidine-5-thiol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool to 0°C. Add Et₃N (12 mmol) dropwise. Stir for 15 minutes to generate the thiolate species.

-

Acylation: Add benzoyl chloride (11 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[2]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂).[1][2] Thioesters are less polar than the corresponding thiol but more polar than the acid chloride.[1][2]

Alternative: Pd-Catalyzed Thio-Carbonylation

For derivatives where the acid chloride is unstable, a palladium-catalyzed coupling between iodobenzene and pyrimidine-5-thiol in the presence of CO gas (balloon pressure) can be utilized [1].

Applications in Drug Discovery

While the molecule itself is a chemical building block, its motif appears in specific therapeutic contexts.[1][2]

Native Chemical Ligation (NCL) Surrogate

Thioesters are critical intermediates in Native Chemical Ligation.[1][2] This specific molecule, with its heteroaryl leaving group, offers a tunable reactivity profile for ligating peptides or synthesizing amide-based drugs.[2] The pyrimidine ring makes the thioester more reactive than simple alkyl thioesters but less prone to oxidative dimerization than thiophenol derivatives.[1][2]

Covalent Kinase Inhibition

The thioester moiety can act as a "reversible covalent" warhead.[1][2] In the context of cysteine-targeting inhibitors:

-

Mechanism: The active site cysteine attacks the carbonyl.[1][2]

-

Result: The benzoyl group is transferred to the enzyme (S-benzoylation), inhibiting function.

-

Turnover: Unlike Michael acceptors (irreversible), thioester-mediated inhibition can be reversible via hydrolysis, reducing off-target toxicity [2].

Figure 2: Acyl transfer mechanism utilized in covalent inhibition or protein labeling.

Stability & Handling (Safety)

Critical Warning: Thioesters are prone to hydrolysis and transthioesterification.[1][2]

-

Solubility: Soluble in DMSO, DMF, DCM, and Chloroform.[1][2] Poor solubility in water.[1][2]

-

Reactivity:

References

-

Wong, F. F., et al. (2010).[1][2] "Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction." Journal of Heterocyclic Chemistry.

-

Pédeboscq, S., et al. (2012).[1][2] "Synthesis and study of antiproliferative activity of novel thienopyrimidines." European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). "Structure and Properties of Heteroaryl Thioesters." National Library of Medicine.[1][2]

-

Grandbio. (2024).[1][2] "Catalog Entry: Phenyl(pyrimidin-5-ylsulfanyl)methanone (EN300-26865553)."[3] Chemical Catalog.

Sources

Literature review of 5-substituted pyrimidine thioethers

An In-depth Technical Guide to 5-Substituted Pyrimidine Thioethers: Synthesis, Biological Activity, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its role in the fundamental building blocks of life, DNA and RNA.[1] The introduction of a thioether linkage at the 5-position of the pyrimidine ring creates a class of compounds—5-substituted pyrimidine thioethers—with unique physicochemical properties and diverse pharmacological profiles. These molecules have demonstrated significant potential as antiviral, anticancer, antimicrobial, and CNS-active agents.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important scaffold. We will delve into the key synthetic strategies, explore the mechanistic basis of their varied biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Strategic Importance of the Pyrimidine Thioether Scaffold

The pyrimidine ring is a privileged scaffold in drug design, largely due to its ability to mimic nucleic acids and engage in critical biological interactions like hydrogen bonding and π-π stacking.[1] Functionalization at the C-5 position is a well-established strategy for modulating the biological activity of pyrimidine derivatives, leading to potent antiviral, anticancer, and antimicrobial agents.[5] The introduction of a thioether moiety (C-S-C) at this position offers several distinct advantages from a medicinal chemistry perspective:

-

Modulation of Electronic Properties: The sulfur atom influences the electron distribution of the pyrimidine ring, impacting its interaction with biological targets.

-

Increased Lipophilicity: The thioether group generally increases the lipophilicity of the molecule, which can enhance cell membrane permeability and improve pharmacokinetic properties.[6]

-

Geometric Versatility: The thioether linkage provides a flexible, non-planar connection point for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's three-dimensional shape to optimize target binding.

-

Metabolic Handles: The sulfur atom can be a site for metabolic oxidation (to sulfoxide and sulfone), providing pathways for metabolism and clearance, which is a critical consideration in drug design.

This guide will explore how these features are exploited in the synthesis and application of 5-substituted pyrimidine thioethers across various therapeutic domains.

Synthetic Methodologies: Forging the Critical C-S Bond

The construction of the C5-S bond is the pivotal step in synthesizing this class of compounds. The choice of synthetic route is primarily dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and robust method involves the nucleophilic aromatic substitution (SNAr) on a 5-halopyrimidine precursor.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 5-substituted pyrimidine thioether synthesis is the reaction between a 5-halopyrimidine (most commonly 5-bromopyrimidine) and a thiol (R-SH). The electron-deficient nature of the pyrimidine ring facilitates the attack of the thiolate nucleophile, leading to the displacement of the halide.[7]

Causality of Experimental Choices:

-

Halide Choice: Bromine is an ideal leaving group for this transformation. It is more reactive than chlorine, facilitating the reaction under milder conditions, yet more stable and less expensive than iodine for a starting material.[7][8]

-

Base: A base, such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or an organic base like triethylamine (Et₃N), is essential to deprotonate the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻).[9]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are often used as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the reaction rate.[9]

Caption: General workflow for SNAr synthesis of 5-pyrimidine thioethers.

Experimental Protocol: Synthesis of 5-(benzylthio)pyrimidine

This protocol is a representative example of the SNAr methodology.

-

Reactant Preparation: To a solution of 5-bromopyrimidine (1.0 eq) in 1,4-dioxane (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Add benzyl mercaptan (1.1 eq) to the suspension.

-

Reaction: Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield the pure 5-(benzylthio)pyrimidine.

Metal-Catalyzed Cross-Coupling Reactions

For more complex or sensitive substrates, modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-S bond formation, offer a powerful alternative.[10][11] These methods often proceed under milder conditions and exhibit broader substrate scope.

Causality of Experimental Choices:

-

Catalyst: Palladium or nickel complexes are commonly used. For instance, Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) is an effective catalyst for coupling aryl halides with boronic acids, and similar principles apply to C-S coupling.[7][12]

-

Ligand: The choice of phosphine ligand is critical for stabilizing the metal center and facilitating the catalytic cycle (oxidative addition, reductive elimination).

-

Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to facilitate the catalytic cycle without competing in the reaction.[7]

Sources

- 1. ijsat.org [ijsat.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Document: Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. (CHEMBL1134053) - ChEMBL [ebi.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Chemoinformatic and Synthetic Profiling of Phenyl(pyrimidin-5-ylsulfanyl)methanone

[1][2]

Executive Summary & Structural Identity

Phenyl(pyrimidin-5-ylsulfanyl)methanone is a heteroaromatic thioester characterized by a benzoyl group attached via a sulfur atom to the 5-position of a pyrimidine ring.[1][2] This molecule represents a convergence of two privileged pharmacophores: the pyrimidine scaffold (ubiquitous in kinase inhibitors) and the thioester linkage (a high-energy bond utilized in acyl transfer reactions and covalent inhibition).[1][2]

Unlike common pyrimidine-2-sulfanyl derivatives, the 5-position substitution pattern preserves the C2-N1-C6 electrophilic face of the pyrimidine, potentially altering its electronic interaction with biological targets.[1]

Chemical Identifiers

The following identifiers are generated based on the IUPAC structure Ph-CO-S-(Pyrimidine-5-yl) .

| Identifier Type | Value |

| IUPAC Name | S-pyrimidin-5-yl benzenecarbothioate |

| Canonical SMILES | O=C(Sc1cncnc1)c2ccccc2 |

| Isomeric SMILES | O=C(Sc1cncnc1)c2ccccc2 |

| InChI String | InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H |

| Molecular Formula | C₁₁H₈N₂OS |

| Molecular Weight | 216.26 g/mol |

| Monoisotopic Mass | 216.0357 Da |

Synthetic Methodology

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone is best approached via nucleophilic acyl substitution .[1][2] The 5-position of the pyrimidine ring is less electron-deficient than the 2- or 4-positions, rendering the corresponding thiol (pyrimidine-5-thiol) sufficiently nucleophilic to react with benzoyl chloride under basic conditions.[1]

Retrosynthetic Analysis

The C(O)-S bond is the strategic disconnection point.[1][2]

-

Synthon A (Electrophile): Benzoyl chloride (highly reactive acylating agent).[1][2]

-

Synthon B (Nucleophile): Pyrimidine-5-thiol (or its sodium salt).[1][2]

Experimental Protocol: Thioesterification

Objective: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone via Schotten-Baumann conditions.

Reagents:

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve pyrimidine-5-thiol (1.0 mmol) in anhydrous DCM (5 mL).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.5 mmol) dropwise.[1][2] Stir for 15 minutes to generate the thiolate anion.

-

Acylation: Add Benzoyl chloride (1.1 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2] The thiol spot should disappear.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).[1][2]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

-

Characterization: The product should be stored at -20°C under inert atmosphere due to the hydrolytic instability of thioesters.

Synthesis Workflow Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target thioester.

Physicochemical & Reactivity Profile

Understanding the reactivity of the thioester moiety is critical for handling this compound in biological assays.[2]

Predicted Properties

| Property | Value | Interpretation |

| cLogP | ~2.1 | Moderate lipophilicity; likely membrane permeable.[1][2] |

| TPSA | ~58 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1][2] |

| H-Bond Donors | 0 | Lacks NH/OH groups.[1][2] |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens (N1, N3) and Carbonyl oxygen.[1][2] |

Reactivity: The Thioester "Activated" Bond

Thioesters are thermodynamically less stable than oxo-esters due to the poor orbital overlap between the carbonyl carbon (2p) and the sulfur atom (3p).[1][2] This results in:

-

Susceptibility to Hydrolysis: In aqueous media (pH > 7.5), the compound will slowly hydrolyze to benzoic acid and pyrimidine-5-thiol.[1][2]

-

Acyl Transfer Potential: This molecule can act as a benzoylating agent.[1][2] In the presence of nucleophilic amines (e.g., lysine residues in proteins), it may undergo aminolysis to form benzamides.

Storage Warning: Avoid protic solvents (MeOH, EtOH) for long-term storage.[1][2] Store as a solid or in DMSO/anhydrous acetonitrile.

Applications in Drug Discovery

The Phenyl(pyrimidin-5-ylsulfanyl)methanone scaffold serves as a versatile building block in medicinal chemistry.

Fragment-Based Drug Design (FBDD)

The pyrimidine ring is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib).

-

Binding Mode: The pyrimidine nitrogens often act as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.[1][2]

-

Vector Exploration: The thioester linkage provides a distinct vector (5-position) to probe the "gatekeeper" region or solvent-exposed front of the binding pocket.[1][2]

Covalent Inhibition Mechanisms

While less reactive than acrylamides (Michael acceptors), thioesters can target catalytic cysteines in specific enzymes (e.g., cysteine proteases).

-

Mechanism: Trans-thioesterification.[1][2] The enzyme's active site cysteine attacks the carbonyl, releasing pyrimidine-5-thiol and forming a covalent acyl-enzyme intermediate.[1]

Biological Pathway Interaction Logic

Figure 2: Potential pharmacological interaction modes of the scaffold.[1][2]

References

-

Standard Thioester Synthesis: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1][2]

-

Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on Pyrimidines: Synthesis and Reactions). [1][2]

-

Thioesters in Drug Design: Yang, W., & Drueckhammer, D. G. (2001). Understanding the Relative Acylating Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. Journal of the American Chemical Society, 123(44), 11004–11009. [1][2]

-

InChI Standard: IUPAC International Chemical Identifier (InChI).[1][2] [1][2]

Methodological & Application

Application Notes and Protocols: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone, a key scaffold in medicinal chemistry, starting from the readily available precursor, 5-bromopyrimidine. The synthetic strategy is a robust two-step process involving an initial nucleophilic aromatic substitution (SNAr) to introduce a thiol functionality, followed by an acylation reaction. This guide offers detailed experimental protocols, explains the chemical principles underpinning the chosen methodology, and provides data presentation formats for effective documentation and analysis.

Introduction

Pyrimidine-based compounds are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The introduction of a thioether linkage at the C5 position of the pyrimidine ring, further functionalized with a benzoyl group, yields Phenyl(pyrimidin-5-ylsulfanyl)methanone. This molecule serves as a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including but not limited to kinase inhibitors and anti-infective agents. The strategic placement of the sulfur atom and the carbonyl group allows for diverse downstream chemical modifications.

This application note details a reliable and reproducible two-step synthesis of the target compound. The methodology is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Overall Synthetic Scheme

The synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine is achieved through a two-step reaction sequence as illustrated below. The first step involves the conversion of 5-bromopyrimidine to 5-mercaptopyrimidine via a nucleophilic aromatic substitution reaction with a sulfur nucleophile. The subsequent step is the acylation of the in-situ generated or isolated 5-mercaptopyrimidine with benzoyl chloride.

Caption: Overall two-step synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone.

Part 1: Synthesis of 5-Mercaptopyrimidine (Intermediate)

Chemical Principle and Rationale

The conversion of 5-bromopyrimidine to 5-mercaptopyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. The bromine atom at the C5 position serves as a good leaving group. Sodium hydrosulfide (NaSH) is an excellent sulfur nucleophile for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the hydrosulfide anion and promote the reaction. The reactivity of halopyrimidines towards nucleophilic substitution is a well-established principle in heterocyclic chemistry.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 10 | 1.59 g |

| Sodium Hydrosulfide (anhydrous) | NaSH | 56.06 | 12 | 0.67 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-bromopyrimidine (1.59 g, 10 mmol) and anhydrous N,N-dimethylformamide (20 mL).

-

Stir the mixture at room temperature until the 5-bromopyrimidine is completely dissolved.

-

Carefully add anhydrous sodium hydrosulfide (0.67 g, 12 mmol) to the solution in one portion. Caution: Sodium hydrosulfide is hygroscopic and can release toxic hydrogen sulfide gas upon contact with moisture or acids. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water and carefully acidify to pH ~5-6 with 1 M hydrochloric acid. This will protonate the thiolate to form the thiol.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-mercaptopyrimidine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone (Target Compound)

Chemical Principle and Rationale

The final step is the acylation of the newly synthesized 5-mercaptopyrimidine with benzoyl chloride. In this reaction, the sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a thioester bond. The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The use of pyridine as a catalyst and base in acylation reactions is a standard and effective method.[1]

Experimental Protocol

Caption: Experimental workflow for the acylation of 5-mercaptopyrimidine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Mercaptopyrimidine (crude from Part 1) | C₄H₄N₂S | 112.15 | ~10 | ~1.12 g |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 11 | 1.28 mL (1.55 g) |

| Pyridine | C₅H₅N | 79.10 | - | 25 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | For washing |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | For washing |

| Brine | NaCl (aq) | - | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

Procedure:

-

Transfer the crude 5-mercaptopyrimidine (~1.12 g, ~10 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add dry pyridine (25 mL) to the flask and stir until the thiol is dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Phenyl(pyrimidin-5-ylsulfanyl)methanone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the solid product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O, C-S).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

5-Bromopyrimidine is a hazardous substance; avoid inhalation, ingestion, and skin contact.

-

Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with moisture and acids.

-

Benzoyl chloride is corrosive and a lachrymator.

-

Pyridine is a flammable and toxic liquid.

-

DMF is a skin and eye irritant.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone from 5-bromopyrimidine. The methodology is based on well-established chemical principles and is suitable for implementation in a standard organic synthesis laboratory. The target compound is a valuable building block for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

-

Mohamady, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7283. [Link]

-

El-Barbary, A. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 762. [Link]

Sources

Application Note: High-Fidelity Synthesis of S-(Pyrimidin-5-yl) Benzothioate via Pd-Catalyzed Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The preparation of S-(pyrimidin-5-yl) benzothioate represents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient 5-position of the pyrimidine ring.

-

Why not

? The 5-position of pyrimidine is not sufficiently activated for Nucleophilic Aromatic Substitution ( -

The Solution: Transition metal catalysis.[1][2][3][4] Specifically, Palladium-catalyzed C–S cross-coupling (Migita-Buchwald-Hartwig type) is the requisite methodology to forge this bond efficiently under laboratory conditions.

The "Masked Thiol" Strategy

This protocol synthesizes a thiobenzoate.[5] In drug discovery, this moiety serves two critical roles:

-

Stable Precursor: It acts as a "masked" thiolate. Free heteroaryl thiols (5-mercaptopyrimidines) are prone to rapid oxidative dimerization to disulfides. The benzoyl group protects the sulfur atom until deprotection is required.

-

Acyl Transfer: It can serve as an activated acyl donor in native chemical ligation-type chemistries.

Retrosynthetic Logic

The synthesis relies on the disconnection of the C–S bond, utilizing 5-bromopyrimidine as the electrophile and thiobenzoic acid as the nucleophile.

Figure 1: Retrosynthetic analysis showing the strategic C-S bond disconnection.

Part 2: Detailed Protocol Design

Reaction Mechanism & Catalyst Selection

Success in C–S coupling depends entirely on the reductive elimination step. Carbon-Sulfur bonds are difficult to form because thiolates can poison the catalyst by bridging two Palladium centers.

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)). We use a Pd(0) source directly to avoid the need for in-situ reduction of Pd(II). -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Expert Insight: Xantphos is mandatory here. Its wide "bite angle" (111°) forces the Palladium center into a geometry that accelerates the difficult reductive elimination of the C–S bond, preventing catalyst resting states.

-

-

Solvent: 1,4-Dioxane . chosen for its high boiling point (101°C) and ability to solubilize the catalytic complex.

Reagents and Equipment Table

| Reagent / Material | Equiv. | Role | Purity Requirement |

| 5-Bromopyrimidine | 1.0 | Electrophile | >98% |

| Thiobenzoic Acid | 1.1 | Nucleophile | >95% (Liquid) |

| 0.025 | Catalyst Precursor | Store in glovebox/freezer | |

| Xantphos | 0.05 | Ligand | >98% |

| DIPEA (Hünig's Base) | 2.0 | Base | Anhydrous |

| 1,4-Dioxane | N/A | Solvent | Anhydrous, Degassed |

Part 3: Step-by-Step Experimental Procedure

Phase 1: Inert Atmosphere Setup (Critical)

Oxygen is the enemy of this reaction. It oxidizes the phosphine ligand and the thioacid.

-

Glassware Preparation: Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Argon.

-

Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for at least 30 minutes prior to use.

Phase 2: Catalyst Pre-complexation

-

Charge the RBF with

(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol). -

Add 1,4-Dioxane (5 mL).

-

Stir at room temperature for 5–10 minutes.

-

Observation: The solution should turn from dark purple/red to a clearer orange/brown, indicating the formation of the active

species.

-

Phase 3: Substrate Addition & Reaction

-

Add 5-Bromopyrimidine (159 mg, 1.0 mmol) directly to the flask.

-

Add DIPEA (350 µL, 2.0 mmol) via syringe.

-

Add Thiobenzoic Acid (130 µL, 1.1 mmol) dropwise via syringe.

-

Note: Thiobenzoic acid has a pungent odor. Handle only in a fume hood.

-

-

Fit the flask with a reflux condenser (connected to Argon line).

-

Heat the reaction mixture to reflux (approx. 105°C) in an oil bath.

-

Stir vigorously for 4–6 hours .

Phase 4: Monitoring & Workup

-

TLC Monitoring: Check consumption of 5-bromopyrimidine (Mobile phase: 20% EtOAc in Hexanes). The product will be UV active and less polar than the starting material.

-

Cooling: Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a small pad of Celite to remove Palladium black and salt byproducts. Rinse the pad with EtOAc.

-

Washing: Transfer filtrate to a separatory funnel. Wash with saturated

(2 x 20 mL) to remove unreacted thiobenzoic acid. Wash with Brine (1 x 20 mL). -

Drying: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Purification: Purify via Flash Column Chromatography (

, Gradient 0-30% EtOAc/Hexanes).

Figure 2: Operational workflow for the synthesis process.

Part 4: Quality Control & Validation

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (400 MHz,

):- 9.20 (s, 1H, Pyrimidine H-2)

- 8.95 (s, 2H, Pyrimidine H-4,6)

- 8.05 (d, 2H, Benzoyl ortho)

- 7.65 (t, 1H, Benzoyl para)

- 7.50 (t, 2H, Benzoyl meta)

-

Mass Spectrometry (ESI+): Calculated for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst Poisoning | Ensure Thiobenzoic acid is not degraded (smells like rotten eggs = |

| No Reaction | Oxidation of Ligand | Xantphos is air-sensitive in solution. Ensure rigorous Argon sparging of solvents. |

| Dimer Formation | Hydrolysis | Presence of water caused hydrolysis of thioester to thiol, which then oxidized to disulfide. Ensure anhydrous conditions. |

Part 5: Safety & Handling

-

Thiobenzoic Acid: Potent stench and skin irritant. All transfers must occur in a high-efficiency fume hood. Treat all glassware with bleach solution before removal from the hood to oxidize residual sulfur compounds.

-

Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

-

Itoh, T., & Mase, T. (2007).[4] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. [Link]

- Context: Establishes the Pd2(dba)3/Xantphos system as the gold standard for coupling thiols/thioesters with aryl halides.

-

Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.[6] Organic Letters, 8(25), 5785–5788. [Link]

- Context: Provides background on alternative metal-catalyzed strategies for C-S bond form

-

Torraca, K. E., et al. (2004). Palladium-Catalyzed Intermolecular Carbon−Sulfur Bond Formation: The First General Method for the Conversion of Aryl Chlorides and Triflates to Aryl Sulfides. Journal of the American Chemical Society, 126(26), 8100–8101. [Link]

- Context: Foundational work by the Buchwald group on optimizing ligand bite angles for C-S reductive elimin

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Engineering for Pyrimidine Thioester Formation

Executive Summary

Thioester-functionalized pyrimidines are critical intermediates in the synthesis of covalent inhibitors, metabolic precursors, and native chemical ligation reagents. However, the formation of the thioester bond (

This guide moves beyond generic coupling protocols to provide a solvent-first optimization strategy . We demonstrate that solvent selection is not merely about solubility; it dictates the stability of the tetrahedral intermediate and the ratio of thioester formation to hydrolytic cleavage.

Mechanistic Basis of Solvent Selection

The formation of a thioester from a pyrimidine carboxylic acid and a thiol typically proceeds via a tetrahedral intermediate. The solvent's dielectric constant (

The "Goldilocks" Polarity Zone

-

Too Non-Polar (e.g., Toluene, Hexane): Fails to solvate the zwitterionic tetrahedral intermediate formed during activation (e.g., with EDC or HATU), leading to slow kinetics and aggregation.

-

Too Polar/Protic (e.g., Water, Methanol): Promotes the hydrolysis of the activated ester (O-acylisourea or mixed anhydride) back to the carboxylic acid, outcompeting the thiol.

-

The Optimal Zone: Polar aprotic solvents (DMF, DMSO, NMP) or moderate polarity ethers (THF, 2-MeTHF) stabilize the transition state without donating protons that facilitate hydrolysis.

Pyrimidine Solubility Paradox

Pyrimidines are often insoluble in the very solvents (DCM, EtOAc) that are best for thioester stability. This necessitates a "Solvent System" approach rather than a single-solvent choice.

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific pyrimidine substrate and scale.

| Solvent System | Role | Pros | Cons | Recommended For |

| DCM / DMF (9:1) | Standard | High solubility for polar pyrimidines; easy workup (DCM evaporation). | DMF is hard to remove completely; DCM is environmentally hazardous. | Discovery scale (<100 mg); Polar pyrimidine acids. |

| 2-MeTHF | Green / Process | Biogenic; immiscible with water (easy workup); higher boiling point than THF. | Slightly lower solubility for highly polar heterocycles. | Scale-up (>1g); Process chemistry; Green workflows. |

| Cyclopentanone | High Performance | Excellent solubilizer; high boiling point; environmentally benign. | Harder to remove (requires high vac or aqueous wash). | Stubborn substrates; High-temperature activation. |

| Water (Micellar) | Specialized | "On-water" catalysis; surfactant mediated (e.g., TPGS-750-M). | High hydrolysis risk; requires hydrophobic thiols. | Green chemistry demonstration; Lipophilic thiols. |

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal activation chemistry and solvent based on substrate properties.

Figure 1: Decision tree for selecting solvent and coupling reagents based on substrate solubility and green chemistry requirements.

Experimental Protocols

Protocol A: The "Universal" Discovery Method (DCM/DMF)

Best for: Small scale, unknown solubility, rapid library synthesis.

Materials:

-

Pyrimidine Carboxylic Acid (1.0 equiv)

-

Thiol (R-SH) (1.2 equiv)

-

EDC

HCl (1.5 equiv) -

DMAP (0.1 equiv - Catalyst)

-

Solvent: Anhydrous DCM (with 10% DMF if suspension occurs)

Procedure:

-

Dissolution: In a flame-dried vial, suspend the Pyrimidine Acid in DCM (0.1 M). If the solution is cloudy, add anhydrous DMF dropwise until clear (max 10% v/v).

-

Activation: Add EDC

HCl and DMAP. Stir at -

Coupling: Add the Thiol. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the thioester peak (typically +16-18 mass units relative to oxygen ester, or distinct UV shift).

-

Workup (Self-Validating Step): Dilute with excess DCM. Wash with 0.5M HCl (removes DMAP/EDC urea) followed by Sat.

(removes unreacted acid).-

Validation: If the product remains in the aqueous layer during

wash, your thioester hydrolyzed or the pyrimidine is too polar. Switch to Protocol B.

-

Protocol B: The "Green" Process Method (2-MeTHF/T3P)

Best for: Scale-up (>1g), moisture-sensitive thioesters, high purity requirements.

Materials:

-

Pyrimidine Carboxylic Acid (1.0 equiv)

-

Thiol (1.1 equiv)

-

T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: 2-MeTHF (Anhydrous)[1]

Procedure:

-

Setup: Charge Pyrimidine Acid and Thiol into the reactor with 2-MeTHF (0.2 M).

-

Base Addition: Add DIPEA. The mixture may remain a suspension; this is acceptable.

-

Coupling: Add T3P solution dropwise at

to control exotherm. -

Reaction: Stir at RT for 2–4 hours. T3P kinetics are generally faster than EDC.

-

Workup: Add water to quench. Separate phases.

-

Isolation: Concentrate the organic layer to afford the thioester.

Mechanism & Solvent Interaction Diagram

Understanding why the reaction works helps in troubleshooting. The diagram below visualizes the stabilization of the intermediate.

Figure 2: Stabilization of the zwitterionic intermediate by polar aprotic solvents prevents reversion to starting materials.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Poor solubility of Pyrimidine-COOH. | Switch to DMF or NMP as solvent.[3] Increase temperature to |

| Hydrolysis (Acid Recovery) | Wet solvent or hygroscopic reagents. | Use 2-MeTHF (azeotropes water). Switch coupling reagent to T3P (scavenges water). |

| S- to N-Acyl Migration | Nucleophilic attack by pyrimidine nitrogen. | Ensure the pyrimidine ring is electron-deficient enough or protected. Avoid excess heat. |

| Emulsion during Workup | Amphiphilic nature of pyrimidine. | Add Brine or a small amount of IPA to break the emulsion. |

References

-

Jordan, A., & Sneddon, H. F. (2019). Development of a solvent-reagent selection guide for the formation of thioesters.[3] Green Chemistry, 21(8), 1900–1906. [Link]

-

Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 7(11), 3043-3054. [Link]

-

Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Syntheses, 93, 228-244. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: A Scalable Process for the Synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone

Abstract

This document provides a comprehensive guide to the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone, a key heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2] We present a robust and scalable protocol, beginning with a detailed laboratory-scale procedure and culminating in a pilot-scale manufacturing process. The core of this guide focuses on the critical considerations for process scale-up, including reaction kinetics, thermal management, process safety, and purification strategies. By explaining the causality behind experimental choices, this note serves as a practical tool for researchers and process chemists tasked with transitioning novel compounds from discovery to development.

Introduction and Synthetic Strategy

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] Phenyl(pyrimidin-5-ylsulfanyl)methanone, an S-thioester derivative, combines the biologically significant pyrimidine scaffold with a thioester linkage, making it a valuable intermediate for further chemical elaboration. The development of a scalable synthetic route is essential for ensuring its availability for larger studies and potential commercialization.

Retrosynthetic Analysis and Reaction Rationale

The target molecule is an S-thioester. The most direct and industrially viable approach for forming such a bond is the nucleophilic acyl substitution reaction between a thiol and an activated carboxylic acid derivative, typically an acyl chloride. This method is widely employed for its high efficiency and reliability.[3]

Our retrosynthetic analysis disconnects the C-S bond of the thioester, leading to two readily accessible starting materials: pyrimidine-5-thiol and benzoyl chloride .

Scheme 1: Retrosynthetic Analysis

The forward reaction involves the deprotonation of pyrimidine-5-thiol by a suitable base to form a highly nucleophilic thiolate. This thiolate then attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically fast and exothermic. A tertiary amine base, such as triethylamine (TEA), is an ideal choice as it effectively scavenges the hydrochloric acid (HCl) byproduct, forming a salt (triethylammonium chloride) that can be easily removed during aqueous workup. Dichloromethane (DCM) is selected as the solvent for the lab scale due to its inertness and ability to dissolve both the starting materials and the intermediate salts.

Laboratory-Scale Synthesis Protocol (1-5 g Scale)

This protocol details the synthesis of Phenyl(pyrimidin-5-ylsulfanyl)methanone on a standard laboratory scale.

Materials and Equipment

-

Pyrimidine-5-thiol (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system (optional, for high purity)

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add pyrimidine-5-thiol (e.g., 2.0 g, 17.8 mmol) and anhydrous DCM (40 mL).

-

Cooling and Base Addition: Cool the resulting slurry to 0 °C using an ice-water bath. Add triethylamine (3.0 mL, 21.4 mmol) dropwise via syringe. Stir for 15 minutes at 0 °C. The thiol should fully dissolve as the triethylammonium thiolate salt forms.

-

Acylation: Add a solution of benzoyl chloride (2.27 mL, 19.6 mmol) in anhydrous DCM (10 mL) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Phenyl(pyrimidin-5-ylsulfanyl)methanone as a solid.

Scale-Up Procedure: From Bench to Pilot Plant

Transitioning from a gram-scale laboratory synthesis to a kilogram-scale pilot plant process requires careful consideration of several critical factors. The primary goals are to ensure safety, consistency, and efficiency while maintaining product quality.

Process Safety Management

-

Reagent Hazards: Benzoyl chloride is corrosive, lachrymatory, and reacts violently with water.[4] Pyrimidine-5-thiol, like other thiols, is toxic and has a strong, unpleasant odor.[5] Appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[5][6] All operations should be conducted in a well-ventilated area or a fume hood.

-

Exotherm Control: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition of benzoyl chloride can lead to a dangerous temperature runaway. A jacketed reactor with a reliable cooling system is essential for maintaining strict temperature control.

Equipment and Methodology

A shift from standard glassware to a jacketed glass reactor (or a similarly appropriate vessel) is necessary. Key features for scale-up include:

-

Jacketed Reactor: For precise and uniform temperature control.

-

Overhead Stirrer: To ensure efficient mixing in the larger volume, preventing localized "hot spots" and ensuring homogeneity.

-

Baffled Vessel: To improve mixing efficiency and prevent vortex formation.

-

Controlled Dosing System: A calibrated pump for the controlled addition of benzoyl chloride is crucial for managing the exotherm.

Purification Strategy: Crystallization over Chromatography

While flash chromatography is effective for purification at the lab scale, it is generally not economically or practically viable for large-scale production.[7] Crystallization becomes the purification method of choice.

-

Solvent Screening: A solvent screen must be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

-

Controlled Cooling: The cooling rate during crystallization affects crystal size and purity. A programmed, gradual cooling profile using the jacketed reactor is recommended to obtain a product that is easily filtered and dried.

Data Summary: Lab vs. Pilot Scale Comparison

| Parameter | Laboratory Scale (2 g) | Pilot Scale (200 g) | Rationale for Change |

| Reactor | 100 mL Round-Bottom Flask | 10 L Jacketed Glass Reactor | Enhanced temperature control and volume capacity. |

| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger, viscous volume. |

| Temp. Control | Ice-Water Bath | Circulating Chiller/Heater | Precise and automated temperature management. |

| Reagent Addition | Dropping Funnel (Manual) | Metering Pump (Automated) | Critical for controlling exotherm and ensuring safety. |

| Workup | Separatory Funnel | Quench, Filter, and Wash in Reactor | Minimizes manual handling and exposure. |

| Purification | Flash Chromatography | Recrystallization | Scalable, cost-effective, and industrially preferred method.[7] |

| Drying | Rotary Evaporator | Vacuum Oven | Efficiently removes solvent from large quantities of solid. |

| Cycle Time | ~6-8 hours | ~12-16 hours | Increased time for controlled additions, heating/cooling cycles. |

Pilot-Scale Synthesis Protocol (100-500 g Scale)

This protocol is designed for execution by trained professionals in a pilot plant environment.

Equipment

-

10 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

-

Metering pump for liquid addition.

-

Nutsche filter or centrifuge for solid filtration.

-

Vacuum oven.

Step-by-Step Procedure

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Charge Reagents: Charge the reactor with pyrimidine-5-thiol (e.g., 200 g, 1.78 mol) and anhydrous DCM (4 L).

-

Cooling and Base Addition: Start agitation and cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C. Using the metering pump, add triethylamine (300 mL, 2.14 mol) over 20 minutes, maintaining the internal temperature below 5 °C.

-

Controlled Acylation: Set the metering pump to add a solution of benzoyl chloride (227 mL, 1.96 mol) in anhydrous DCM (1 L) over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it at 0 ± 5 °C.

-

Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and stir for an additional 3-5 hours, or until in-process control (e.g., HPLC analysis) confirms the reaction is complete.

-

Aqueous Workup: Cool the reactor to 10 °C. Slowly add 3 L of process water to quench the reaction. Stop agitation and allow the layers to separate. Drain the lower organic layer to a clean container.

-

Washing: Recharge the organic layer to the reactor. Add 3 L of saturated NaHCO₃ solution, stir for 20 minutes, let separate, and drain the lower organic layer. Repeat with 3 L of brine.

-

Solvent Swap & Crystallization: Concentrate the organic layer by distilling the DCM under atmospheric pressure. When the volume is reduced to ~1 L, slowly add a pre-selected anti-solvent (e.g., heptane, 4 L) to induce crystallization.

-